2-(1-Cyano-1-methylethyl)azocarboxamide
Overview
Description
2-(1-Cyano-1-methylethyl)azocarboxamide is an organic compound with the molecular formula C5H8N4O. It is a light yellow solid that is slightly soluble in chloroform and methanol . This compound is primarily used as an azo initiator in radical polymerizations .
Mechanism of Action
Target of Action
It’s known that azo compounds are widely used as free radical initiators in the polymer industry .
Mode of Action
As an azo compound, it’s likely to decompose thermally, leading to the generation of free radicals . These free radicals can then initiate polymerization reactions.
Biochemical Pathways
In the context of polymer chemistry, the free radicals generated by the thermal decomposition of azo compounds can initiate polymerization reactions, affecting the polymerization pathway .
Result of Action
The primary result of the action of 2-(1-Cyano-1-methylethyl)azocarboxamide is the generation of free radicals due to its thermal decomposition . These free radicals can then initiate polymerization reactions, leading to the formation of polymers .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . It decomposes at low temperatures (90.0–100.0°C), releasing large volumes of gaseous products . If the decomposition occurs uncontrolled in a confined space, it may set off a fire, deflagration, or even explosion . Therefore, it should be handled in a well-ventilated place, away from heat sources .
Preparation Methods
The preparation of 2-(1-Cyano-1-methylethyl)azocarboxamide involves two main steps :
Amination Reaction: A 1-methylethylamino compound is synthesized through an amination reaction.
Cyanation Reaction: The synthesized 1-methylethylamino compound is then reacted with sodium cyanide under basic conditions to produce this compound.
Chemical Reactions Analysis
2-(1-Cyano-1-methylethyl)azocarboxamide undergoes several types of chemical reactions, primarily due to the presence of the azo group in its molecular structure :
Thermal Decomposition: This compound decomposes at low temperatures (90.0–100.0 °C), releasing large volumes of gaseous products. This decomposition can lead to thermal runaway accidents if uncontrolled.
Radical Polymerization: It is widely used as a radical initiator in the polymerization industry, such as in the production of acryl resins for paints, water-absorbent resins, polymer coagulants, adhesives, and paper finishing agents.
Scientific Research Applications
2-(1-Cyano-1-methylethyl)azocarboxamide has several scientific research applications :
Chemistry: It is used as an initiator in living radical polymerizations, which are essential for creating well-defined polymers with specific properties.
Biology: The compound’s ability to initiate radical polymerizations makes it useful in the synthesis of biocompatible materials.
Medicine: It is used in the development of drug delivery systems and other medical applications where controlled polymerization is required.
Industry: It is employed in the production of various industrial polymers, including those used in coatings, adhesives, and sealants.
Comparison with Similar Compounds
2-(1-Cyano-1-methylethyl)azocarboxamide is compared with other azo initiators such as azobisisobutyronitrile and azobisisobutyramide . The unique properties of this compound include its lower decomposition temperature and higher efficiency in initiating polymerizations. Similar compounds include :
- Azobisisobutyronitrile
- Azobisisobutyramide
- Diazoniobenzamide
- 2-Carbamoylazo-2-cyanopropane
These compounds share similar applications but differ in their thermal stability and efficiency as radical initiators.
Properties
IUPAC Name |
2-cyanopropan-2-yliminourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-5(2,3-6)9-8-4(7)10/h1-2H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSAKVMRQYOFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N=NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044889 | |
Record name | 2-(Carbamoylazo)isobutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10288-28-5 | |
Record name | 2-(Carbamoylazo)isobutyronitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10288-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Cyano-1-methylethyl)azocarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Carbamoylazo)isobutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-cyano-1-methylethyl)azocarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-(1-Cyano-1-methylethyl)azocarboxamide?
A1: this compound is an azo compound primarily used as an initiator in polymerization reactions. It is particularly useful in the construction industry for curing resins used in waterproof building materials. []
Q2: Why is the thermal behavior of this compound a concern?
A2: Like many azo compounds, this compound can pose safety risks due to its potential for thermal decomposition. The heat released during decomposition, if not managed properly, could lead to hazardous situations, especially during large-scale industrial processes. []
Q3: What methods are used to study the thermal hazards associated with this compound?
A3: Researchers employ a combination of experimental and computational techniques to assess the thermal hazards. Adiabatic calorimetry is frequently used to obtain experimental data on the compound's decomposition behavior under adiabatic conditions. This data is then coupled with kinetic models to estimate key safety parameters like time to maximum reaction rate and time to conversion limit. [] Additionally, techniques like differential scanning calorimetry (DSC) and accelerated rate calorimetry (ARC) can be employed to determine thermokinetic parameters, aiding in the evaluation of thermal stability. []
Q4: How does the structure of this compound influence its thermal stability?
A4: While specific details about the impact of structural modifications on the thermal stability of this compound are not extensively covered in the provided research, it is known that the presence of acylamino and cyan groups can significantly influence the thermal behavior of azo compounds. [] Further research focusing on structure-property relationships is crucial to understanding how specific structural elements within this compound contribute to its thermal decomposition profile.
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